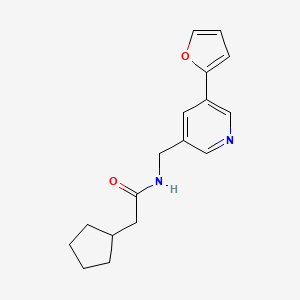
2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the metabolism of the inhibitory neurotransmitter GABA in the brain. The inhibition of GABA aminotransferase by CPP-115 results in increased levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on the synthesis of polysubstituted pyridine derivatives, including structures related to 2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide, to explore their agricultural bioactivity. These compounds have been designed and synthesized through various synthetic routes, with some showing promising fungicidal and herbicidal activities. This highlights their potential application in agriculture for the control of pests and diseases (Li Zheng & W. Su, 2005).
Thermal Degradation and Pyrolysis Products
Studies on the pyrolysis of N-acetylglucosamine have identified the formation of various acetamidofurans and acetamidopyrones, including derivatives similar to the compound . These findings are significant for understanding the thermal degradation pathways of N-acetylglucosamine and potentially for identifying biomarkers in biological or geochemical samples (R. Franich, S. J. Goodin, & A. Wilkins, 1984; Jianhong Chen, Mingfu Wang, & Chi-Tang Ho, 1998).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, incorporating furan-2-yl groups, have been synthesized and evaluated as antiprotozoal agents. These compounds demonstrate strong DNA affinities and exhibit potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as therapeutic agents for protozoal infections (M. Ismail et al., 2004).
DNA-binding and Antioxidant Properties
Copper complexes of pyridyl–tetrazole ligands with pendant amide and hydrazide arms, related to the chemical structure , have been synthesized and characterized. These complexes exhibit significant DNA-binding capabilities and antioxidant properties, indicating their potential application in medicinal chemistry and biochemistry for therapeutic and protective roles against oxidative stress (Santhosh Reddy Kasi Reddy et al., 2016).
Propiedades
IUPAC Name |
2-cyclopentyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(9-13-4-1-2-5-13)19-11-14-8-15(12-18-10-14)16-6-3-7-21-16/h3,6-8,10,12-13H,1-2,4-5,9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBFYNNBKKJCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

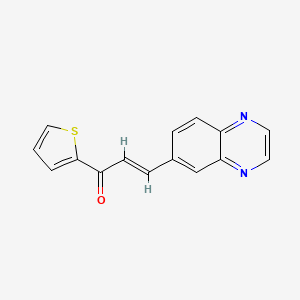
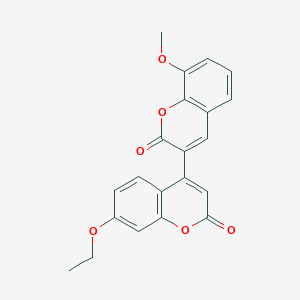
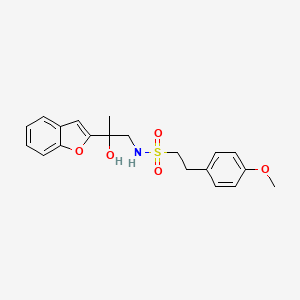
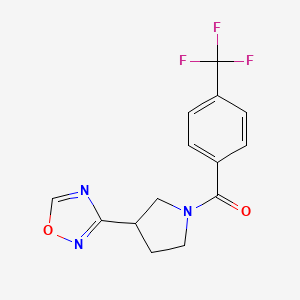
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide](/img/structure/B2798361.png)


![3-[2-(3-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]oxolan-2-one](/img/structure/B2798366.png)


![2-(2-Chlorobenzyl)-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2798369.png)
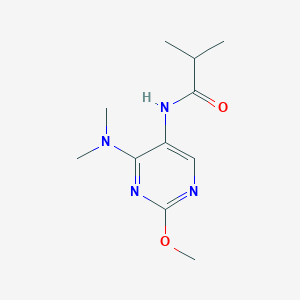
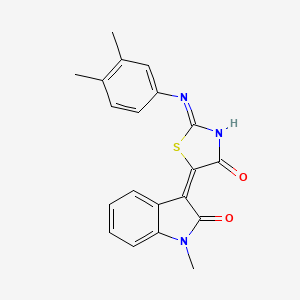
![N-[4-(7-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2798373.png)